- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,
Cas no 659-28-9 (4-(Trifluoromethoxy)benzaldehyde)
659-28-9 structure
4-(Trifluoromethoxy)benzaldehyde Properties
Names and Identifiers
-
- p-Trifluoromethoxybenzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
- p-(Trifluoromethoxy)benzaldehyde
- 4-OCF3PhCHO
- 4-trifluoromethoxybenzaldehyde
- trifluoromethoxy-4 benzaldehyde
- 4-Trifluoromethoxy benzaldehyde
- Benzaldehyde, 4-(trifluoromethoxy)-
- 4-Trifluoromethoxy-benzaldehyde
- 4-(trifluoromethoxy)-benzaldehyde
- XQNVDQZWOBPLQZ-UHFFFAOYSA-N
- alpha,alpha,alpha-Trifluoroanisaldehyde
- PubChem1471
- A,A,A-Trifluoroanisaldehyde
- PARAGOS 4154
- Z179065758
- 4-trifluoromethoxy-benz aldehyde
- NS00042275
- EN300-24307
- AKOS001223013
- A1763
- AM20050514
- MFCD00041530
- 4-(Trifluoromethoxy)benzaldehyde, 96%
- Q-200406
- AC-3865
- 659-28-9
- 4-trifluoromethoxybenzaidehyde
- BENZENESULFONAMIDE,4-[3-(4,9-DIHYDRO-6-METHOXY-3H-PYRIDO[3,4-B]INDOL-1-YL)-1-METHYLPROPYL]-N,N-DIETHYL-2,6-DIMETHYL-
- (4-CHLORO-PHENYL)-ACETICACIDHYDRAZIDE
- DTXSID60216105
- PS-8383
- 4-trifluormethoxy-benzaldehyde
- SY016250
- CHEMBL4545827
- SCHEMBL97114
- CS-0046201
- T2256
- 4-tri-fluoromethoxybenzaldehyde
- F0293-0179
- EINECS 211-531-4
- FT-0616872
- 4-(Trifluoromethoxy)benzaldehyde #
- DB-024202
- STL553828
- BBL100262
- +Expand
-
- MFCD00041530
- XQNVDQZWOBPLQZ-UHFFFAOYSA-N
- 1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H
- FC(OC1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])(F)F
- 1949135
Computed Properties
- 190.02400
- 0
- 5
- 2
- 190.024
- 13
- 171
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- nothing
- 0
- 26.3
Experimental Properties
- 2.39770
- 26.30000
- n20/D 1.458(lit.)
- 93 °C/27 mmHg(lit.)
- Fahrenheit: 158 ° f
Celsius: 70 ° c - Colorless liquid.
- Not determined.
- Air Sensitive
- 1.331 g/mL at 25 °C(lit.)
4-(Trifluoromethoxy)benzaldehyde Security Information
- GHS07
- 3
- S26;S37/39
- S26-S36/37/39-S37/39
- R22; R36/38
- Xn
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- warning
- Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.
- 36/37/38
- Warning
- IRRITANT
4-(Trifluoromethoxy)benzaldehyde Customs Data
- 29130000
-
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-(Trifluoromethoxy)benzaldehyde Price
4-(Trifluoromethoxy)benzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Ruthenium(2+), tris(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ; cooled; 16 h, rt
Reference
- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxideChemistry - A European Journal, 2021, 27(45), 11554-11558,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt
Reference
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flowBeilstein Journal of Organic Chemistry, 2020, 16, 1305-1312,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt
Reference
- Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox FragmentationAngewandte Chemie, 2018, 57(42), 13784-13789,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 16 h, rt
Reference
- Photocatalytic preparation of perfluoroalkoxy-substituted arenes and heteroarenes, World Intellectual Property Organization, , ,
4-(Trifluoromethoxy)benzaldehyde Raw materials
- Benzaldehyde
- Methane, oxybis[trifluoro-
- Pyridinium, 4-cyano-1-(trifluoromethoxy)-
- 1H-Benzotriazolium, 1-methyl-7-nitro-3-(trifluoromethoxy)-5-(trifluoromethyl)-
- (Trifluoromethoxy)benzene
- 1,1-Dichlorodimethyl ether
- Peroxide,bis(trifluoromethyl)
- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
4-(Trifluoromethoxy)benzaldehyde Preparation Products
4-(Trifluoromethoxy)benzaldehyde Suppliers
HU BEI YONG KUO Technology Co., Ltd.
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(CAS:659-28-9)
SUN YAO
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:659-28-9)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:659-28-9)
TANG SI LEI
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4-(Trifluoromethoxy)benzaldehyde Related Literature
-
Babita Aneja,Mohammad Irfan,Charu Kapil,Mohamad Aman Jairajpuri,Ronan Maguire,Kevin Kavanagh,M. Moshahid A. Rizvi,Nikhat Manzoor,Amir Azam,Mohammad Abid Org. Biomol. Chem. 2016 14 10599
-
Sriram Mahesh,Guddi Kant,Ramasamy Vijaya Anand RSC Adv. 2016 6 80718
-
Kibrom Mezgebe,Endale Mulugeta RSC Adv. 2022 12 25932
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